ANILINE, m-BROMO-N-METHYL-N-NITROSO-
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Overview
Description
Aniline, m-Bromo-N-Methyl-N-Nitroso- is an organic compound that belongs to the class of nitrosamines It is characterized by the presence of a nitroso group (-NO) attached to the nitrogen atom of a methylated aniline ring, which also contains a bromine atom in the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aniline, m-Bromo-N-Methyl-N-Nitroso- typically involves a multi-step process:
Nitration: The starting material, aniline, undergoes nitration to introduce a nitro group in the meta position.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to form m-bromoaniline.
Methylation: The brominated aniline is methylated to introduce a methyl group on the nitrogen atom.
Nitrosation: Finally, the methylated aniline undergoes nitrosation to form the nitroso compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Formation of m-Bromo-N-Methyl-Aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Aniline, m-Bromo-N-Methyl-N-Nitroso- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of Aniline, m-Bromo-N-Methyl-N-Nitroso- involves its interaction with various molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can affect biological processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
N-Nitroso-N-Methylaniline: Similar structure but lacks the bromine atom.
4-Bromo-N-Methylaniline: Similar structure but lacks the nitroso group.
2,4-Dinitro-N-Methylaniline: Contains additional nitro groups.
Uniqueness: Aniline, m-Bromo-N-Methyl-N-Nitroso- is unique due to the presence of both a bromine atom and a nitroso group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications .
Properties
CAS No. |
17405-06-0 |
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Molecular Formula |
C7H7BrN2O |
Molecular Weight |
215.05 g/mol |
IUPAC Name |
N-(3-bromophenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C7H7BrN2O/c1-10(9-11)7-4-2-3-6(8)5-7/h2-5H,1H3 |
InChI Key |
MMJTUBIBPCYLJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)Br)N=O |
Origin of Product |
United States |
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